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Compound of Interest

Compound Name: Ena-001

Cat. No.: B607590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ena-001's performance with alternative

respiratory stimulants, supported by experimental data. We delve into the independent

verification of its mechanism of action, present comparative quantitative data, and detail

relevant experimental protocols to aid in research and development.

Executive Summary
Ena-001, a novel respiratory stimulant, acts by inhibiting Big Potassium (BK) ion channels in

the peripheral chemoreceptors of the carotid bodies. This mechanism has been independently

verified in preclinical and clinical studies. Unlike opioid antagonists such as naloxone and

nalmefene, Ena-001 offers an "agnostic" approach, stimulating breathing regardless of the

cause of respiratory depression. Its primary comparator with a similar peripheral mechanism is

doxapram, which acts on different potassium channels (TASK1/3) in the same location. This

guide will compare Ena-001 with these alternatives, focusing on their mechanisms, efficacy,

and the experimental methods used for their evaluation.

Mechanism of Action: A Comparative Overview
Ena-001's unique mechanism of action targets the body's natural system for sensing and

regulating blood oxygen levels.

Ena-001: Targeting BK Channels
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Independent studies have confirmed that Ena-001 (formerly GAL-021) is a selective blocker of

the large-conductance, calcium-activated potassium (BK) channels located in the glomus cells

of the carotid bodies.[1][2] By inhibiting these channels, Ena-001 mimics a state of hypoxia,

leading to depolarization of the glomus cells. This triggers the release of neurotransmitters that

stimulate the afferent fibers of the carotid sinus nerve, which in turn signals the brainstem to

increase respiratory drive.[2][3]
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Alternative Mechanisms
Doxapram: This respiratory stimulant also acts on the carotid bodies but primarily inhibits the

two-pore domain potassium channels TASK-1 and TASK-3.[4] This inhibition also leads to

glomus cell depolarization and subsequent stimulation of breathing, providing a similar

peripheral mechanism to Ena-001 but through a different molecular target.

Naloxone and Nalmefene: These are competitive antagonists of the mu (µ)-opioid receptor in

the central nervous system.[5][6] They are not respiratory stimulants in the traditional sense

but rather reverse the depressive effects of opioids on the brainstem's respiratory centers.

Their action is highly specific to opioid-induced respiratory depression and they are

ineffective against respiratory depression from other causes.

Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative effects of Ena-001 and its alternatives on key

respiratory parameters, as reported in independent clinical and preclinical studies.
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Drug Dose
Effect on Minute

Ventilation (MV)

Study

Population
Citation

Ena-001

0.96 - 1.92

mg/kg/hr (IV

infusion)

Dose-dependent

increase;

hyperventilation

observed at

higher doses.

Healthy

Volunteers
[4]

Ena-001 High dose (IV)

Reversed

alfentanil-

induced

decrease in MV

by 3.6 L/min

(95% CI: 1.5 to

5.7).

Healthy

Volunteers

Doxapram
0.37 - 0.47

mg/kg (IV bolus)

Significant

immediate

increase.

Healthy

Volunteers
[7]

Doxapram
1 mg/min (IV

infusion)

Increased resting

ventilation.
Healthy Men [8]

Doxapram
0.32 - 2.0

mg/kg/min

Increased MV

from 140 to 286

ml/kg/min in

infants with

central

hypoventilation.

Infants [9]

Nalmefene 0.4 mg/70 kg (IV)

Restored

morphine-

depressed MV at

an end-tidal CO2

of 8 kPa for up to

6 hours.

Healthy

Volunteers
[10][11]

Naloxone 1.6 mg/70 kg (IV) Restored

morphine-

depressed MV at

Healthy

Volunteers

[10]
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an end-tidal CO2

of 8 kPa for less

than 1.5 hours.

Drug Dose

Effect on

Respiratory

Rate (RR)

Study

Population
Citation

Ena-001 Not specified

Modest increase

in ventilatory

rate.

Healthy

Volunteers

Doxapram
0.37 - 0.47

mg/kg (IV bolus)

Significant

immediate

increase.

Healthy

Volunteers
[7]

Nalmefene 150.0 µg/kg (IM)

Increased RR

from 34.3 to

117.8 bursts/min

in rats with

carfentanil-

induced

respiratory

depression.

Rats [12]

Naloxone 200 µg/kg
Increased breath

rate.
Dogs [13]

Experimental Protocols for Mechanism Verification
Detailed methodologies are crucial for the independent verification of a drug's mechanism of

action. Below are key experimental protocols relevant to assessing the activity of Ena-001 and

similar compounds.

In Vivo Measurement of Carotid Body Activity
This protocol is designed to directly assess the effect of a compound on the chemosensory

activity of the carotid body.
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Objective: To measure the sensory nerve activity from the carotid sinus nerve in response to

the administration of a test compound.

Materials:

Anesthetized animal model (e.g., rat, rabbit)

Surgical instruments for dissection

Intracarotid and intravenous catheters

Suction electrode for nerve recording

Amplifier and data acquisition system

Test compound (e.g., Ena-001) and control solutions (e.g., saline, KCN as a positive control)

Procedure:

Anesthetize the animal and maintain a stable physiological state.

Surgically expose the carotid bifurcation and identify the carotid sinus nerve.

Carefully dissect the carotid sinus nerve and place it on a suction electrode for recording.

Insert an intracarotid catheter for local drug administration and an intravenous catheter for

systemic administration.

Record baseline nerve activity.

Administer a bolus of a known carotid body stimulant (e.g., KCN, 20 µg/kg) via the

intracarotid catheter to confirm the responsiveness of the preparation.

After a stabilization period, administer the test compound (e.g., Ena-001) via the desired

route (intracarotid or intravenous) at various doses.

Continuously record the carotid sinus nerve activity before, during, and after drug

administration.
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Analyze the change in nerve discharge frequency to quantify the stimulatory or inhibitory

effect of the compound.
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Workflow for Measuring Carotid Body Activity

Measurement of Respiratory Drive using Airway
Occlusion Pressure (P0.1)
The airway occlusion pressure at 100 milliseconds (P0.1) is a non-invasive method to assess

central respiratory drive.

Objective: To measure the P0.1 in ventilated or spontaneously breathing subjects to assess the

effect of a respiratory stimulant.

Materials:

Ventilator with P0.1 measurement capability or a system for measuring airway pressure

Non-rebreathing valve and mouthpiece (for spontaneously breathing subjects)

Data acquisition system

Procedure:

Ensure the subject is breathing comfortably and has a stable breathing pattern.

For ventilated patients, most modern ventilators can perform an automated P0.1 maneuver.

This involves occluding the airway at the end of expiration for the first 100 milliseconds of the

next inspiratory effort.

For spontaneously breathing subjects, the airway is occluded at the end of a normal

expiration using a silent valve. The pressure drop during the first 100 milliseconds of the

subsequent inspiratory effort against the occlusion is measured.

Record baseline P0.1 values.

Administer the test compound (e.g., Ena-001 or doxapram).

Repeat P0.1 measurements at predefined intervals after drug administration.
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An increase in the negative P0.1 value indicates an increase in respiratory drive.
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Logical Flow for P0.1 Measurement

Conclusion
Independent research has substantiated the mechanism of action of Ena-001 as a peripherally

acting respiratory stimulant that targets BK channels in the carotid bodies. This "agnostic"

approach presents a potential advantage over centrally acting opioid antagonists like naloxone,
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particularly in cases of non-opioid or mixed-drug-induced respiratory depression. Doxapram

offers a similar peripheral mechanism but targets different potassium channels. The

quantitative data presented in this guide, along with the detailed experimental protocols,

provide a framework for researchers and drug development professionals to objectively

evaluate Ena-001 and its alternatives in their ongoing work. Further head-to-head clinical trials

will be crucial to definitively establish the comparative efficacy and safety profiles of these

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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